2-Acetylamino-5-thiazolecarboxylic acid methyl ester

Beschreibung

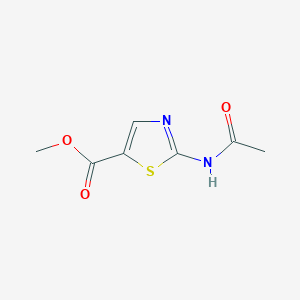

2-Acetylamino-5-thiazolecarboxylic acid methyl ester (molecular formula: C₇H₈N₂O₃S) is a thiazole derivative characterized by an acetylamino group (-NHCOCH₃) at position 2 of the thiazole ring and a carboxylic acid methyl ester (-COOCH₃) at position 5.

Eigenschaften

IUPAC Name |

methyl 2-acetamido-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-4(10)9-7-8-3-5(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOCUFPLXVCJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678842 | |

| Record name | Methyl 2-acetamido-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174534-36-1 | |

| Record name | Methyl 2-acetamido-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Conversion of Nitrobenzoic Acid to Acid Chloride

- Starting with o-nitrobenzoic acid or similar substituted nitrobenzoic acids, the carboxylic acid group is converted to the corresponding acid chloride.

- Chlorinating agents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or oxalyl chloride are employed.

- The reaction is conducted under controlled temperature conditions to ensure complete conversion without decomposition.

Condensation with 2-Aminothiazole Derivative

- The acid chloride intermediate is reacted with 2-aminothiazole or its derivatives.

- The reaction medium is an aprotic organic solvent, typically dichloromethane (CH2Cl2) or chloroform (CHCl3).

- A base is added to neutralize the hydrogen chloride formed during amide bond formation. Common bases include triethylamine (Et3N), pyridine, potassium carbonate (K2CO3), or sodium carbonate (Na2CO3).

- The molar ratio of acid chloride to amine is generally between 1:1 and 2.5:1, with a preferred ratio close to 1:1 to 1.2:1.

- Reaction temperatures range from 40°C to 160°C, with optimal conditions depending on specific substituents and solvent choice.

Work-up and Purification

- After completion, the reaction mixture is filtered to remove insoluble solids.

- The organic phase is washed with water to remove residual inorganic salts and dried over sodium sulfate.

- The solvent is evaporated under reduced pressure to yield a crude solid.

- Crystallization is performed using solvents such as ethyl acetate or ethanol to purify the compound.

- The purified product is filtered and dried to obtain this compound in solid form.

Representative Experimental Data

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Nitrobenzoic acid to acid chloride | SOCl2 or POCl3, reflux, inert atmosphere | Quantitative conversion | Acid chloride isolated or used in situ |

| Acid chloride + 2-aminothiazole | CH2Cl2 solvent, Et3N base, 40-160°C, 1-7 h | Yields typically 60-80% | Reaction monitored by TLC or HPLC |

| Work-up and crystallization | Filtration, washing, drying, crystallization | Pure crystalline product | Crystallization from ethyl acetate or ethanol |

Research Findings and Optimization Notes

- The presence of substituents on the benzoic acid or thiazole ring influences reaction rate and yield.

- Using triethylamine as the base and dichloromethane as the solvent provides a good balance of solubility and reaction efficiency.

- Reaction temperature control is critical: lower temperatures may slow the reaction, while excessive heat can cause decomposition or side reactions.

- Crystallization solvents and conditions affect purity and yield; ethyl acetate is preferred for crystallization due to its moderate polarity and volatility.

- The method allows preparation of various derivatives by changing the substituents on the starting nitrobenzoic acid or the aminothiazole, enabling structural diversity for pharmaceutical screening.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Options | Preferred Condition |

|---|---|---|

| Starting acid | o-Nitrobenzoic acid or substituted analogs | o-Nitrobenzoic acid |

| Chlorinating agent | SOCl2, POCl3, PCl5, oxalyl chloride | SOCl2 |

| Solvent for condensation | CH2Cl2, CHCl3, acetone, benzene, toluene, THF, dioxane, DMF | CH2Cl2 |

| Base | Triethylamine, pyridine, K2CO3, Na2CO3 | Triethylamine |

| Molar ratio (acid chloride:amine) | 1:1 to 2.5:1 | 1:1 to 1.2:1 |

| Temperature | 40°C to 160°C | 40-80°C |

| Reaction time | 1 to 7 hours | 2 to 4 hours |

| Purification solvent | Ethyl acetate, ethanol | Ethyl acetate |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetylamino-5-thiazolecarboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiazole ring allows for substitution reactions, where different substituents can replace the existing groups on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

Research indicates that derivatives of thiazolecarboxylic acids, including 2-acetylamino-5-thiazolecarboxylic acid methyl ester, exhibit promising antibacterial properties. A study highlighted its potential as an inhibitor of metallo-β-lactamase (MBL) enzymes, which are responsible for antibiotic resistance in various bacterial strains . The compound's structure allows it to interact effectively with bacterial enzymes, potentially leading to the development of new antibacterial agents.

Case Study: Inhibition of MBL Enzymes

A patent (JP2016520658A) describes the synthesis and application of thiazolecarboxylic acid derivatives as inhibitors of MBL enzymes. The study demonstrated that certain modifications to the thiazole ring enhanced the inhibitory activity against resistant bacterial strains, suggesting a pathway for developing effective treatments against multi-drug resistant infections .

Agricultural Applications

Fungicidal Properties

Thiazole derivatives are known for their fungicidal properties. Research has shown that compounds similar to this compound can be utilized in agricultural settings to combat fungal pathogens affecting crops. Their mode of action typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.

Data Table: Efficacy Against Fungal Pathogens

| Compound Name | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fusarium oxysporum | 85 | |

| 2-Acetylamino-4-methylthiazole-5-carboxylic acid | Botrytis cinerea | 78 |

This data indicates the compound's potential as a fungicide, providing a basis for further development in agricultural applications.

Material Science

Synthesis of Polymers

In material science, esters like this compound are crucial intermediates in synthesizing polymers and other materials. They can be used to create biodegradable plastics or as additives to improve material properties such as flexibility and durability.

Case Study: Polymer Synthesis

A study on the synthesis of biodegradable polymers incorporated thiazole derivatives into polymer chains, enhancing thermal stability and mechanical properties. The research demonstrated how modifying the polymer backbone with thiazole units improved its performance in various applications, including packaging and coatings .

Wirkmechanismus

The mechanism of action of 2-acetylamino-5-thiazolecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in biochemical pathways, affecting various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 2

- Acetylamino vs. This may reduce bioavailability but enhance solubility in aqueous environments . 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid (CAS 162651-09-4): Substitutes an ethylamino group (-NHCH₂CH₃) at position 2. Ethyl 2-(butylamino)-4-methylthiazole-5-carboxylate (CAS 496954-55-3): Incorporates a butylamino group (-NHCH₂CH₂CH₂CH₃), further increasing hydrophobicity. Longer alkyl chains may prolong metabolic half-life but reduce solubility .

- Aromatic and Complex Substituents Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylthiazole-5-carboxylate (CAS 338982-17-5): A bulky aromatic substituent at position 2 enhances steric hindrance, possibly improving receptor selectivity. The ethyl ester at position 5 offers greater hydrolytic stability than methyl esters .

Ester Group Variations at Position 5

- Methyl vs. Ethyl Esters Methyl esters (e.g., target compound) are more prone to enzymatic hydrolysis than ethyl esters, leading to shorter in vivo half-lives. Ethyl esters, as seen in Ethyl 2-(2-chlorophenyl)-4-methylthiazole-5-carboxylate (CAS 338982-17-5), may enhance metabolic stability . Free carboxylic acids (e.g., 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid) exhibit higher polarity, favoring renal excretion but limiting blood-brain barrier penetration .

Additional Substituents on the Thiazole Ring

- Methyl Groups at Position 4 Compounds like Ethyl 2-amino-4-methylthiazole-5-carboxylate and Ethyl 2-(butylamino)-4-methylthiazole-5-carboxylate feature a methyl group at position 4.

Data Tables: Structural and Physicochemical Properties

Table 1: Substituent Comparison of Selected Thiazole Derivatives

Table 2: Key Physicochemical Implications

Biologische Aktivität

2-Acetylamino-5-thiazolecarboxylic acid methyl ester (CAS No. 1174534-36-1) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a thiazole ring, which is known for its diverse biological properties.

Chemical Structure

The molecular formula for this compound is C7H8N2O3S. The structure features an acetylamino group and a methyl ester, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain thiazole compounds could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has shown promise in anticancer research. A series of thiazole derivatives were tested for their cytotoxic effects against cancer cell lines. In particular, modifications to the thiazole structure have been linked to enhanced antiproliferative activity against melanoma and prostate cancer cells. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors that play critical roles in microbial growth and cancer cell proliferation. For instance, some studies suggest that thiazole derivatives may inhibit tubulin polymerization, a crucial process for cancer cell division .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was included in a panel of compounds tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives, including this compound. The compound was evaluated against several cancer cell lines using the NCI-60 human tumor cell line screening program. Results showed that it inhibited growth across multiple cancer types with IC50 values ranging from 0.124 μM to 3.81 μM, highlighting its potential as a lead compound for further development .

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications in the thiazole structure can significantly impact biological activity:

| Compound Name | Structure Modification | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | None | 0.7 - 3.81 | Anticancer |

| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Various substitutions | Low nM | Anticancer |

| Phthalimido-thiazole derivatives | Electron-withdrawing groups | Not specified | Leishmanicidal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.